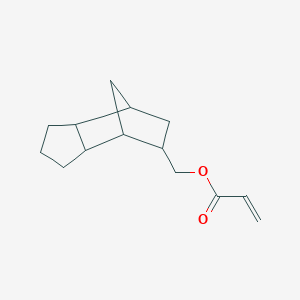
6-(1-Fluorocyclopropyl)-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Fluorocyclopropyl)-3-pyridinamine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with a 1-fluorocyclopropyl group at the 6-position and an amine group at the 3-position.
Vorbereitungsmethoden
The synthesis of 6-(1-Fluorocyclopropyl)-3-pyridinamine can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups. The reaction conditions typically involve the use of palladium catalysts and appropriate ligands under mild conditions to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
6-(1-Fluorocyclopropyl)-3-pyridinamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille cross-coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(1-Fluorocyclopropyl)-3-pyridinamine has several scientific research applications, including:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and chemicals with enhanced properties, such as increased stability and selectivity.
Wirkmechanismus
The mechanism of action of 6-(1-Fluorocyclopropyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. . The compound can interact with various enzymes, receptors, and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
6-(1-Fluorocyclopropyl)-3-pyridinamine can be compared with other similar compounds, such as:
6-(1-Fluorocyclopropyl)-2-pyridinamine: Similar in structure but with the amine group at the 2-position.
6-(1-Fluorocyclopropyl)-4-pyridinamine: Similar in structure but with the amine group at the 4-position.
6-(1-Fluorocyclopropyl)-3-pyridinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C8H9FN2 |
|---|---|
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
6-(1-fluorocyclopropyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9FN2/c9-8(3-4-8)7-2-1-6(10)5-11-7/h1-2,5H,3-4,10H2 |
InChI-Schlüssel |
MVNUJGQYHBWDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
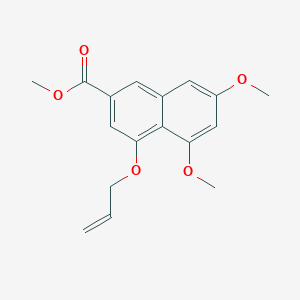

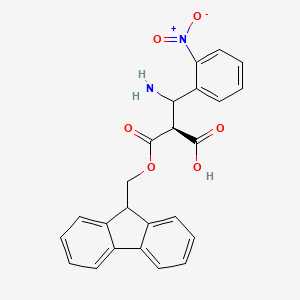
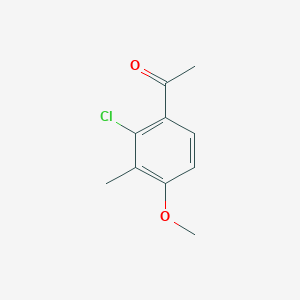
![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
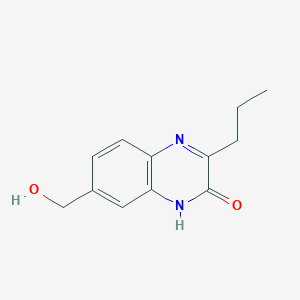
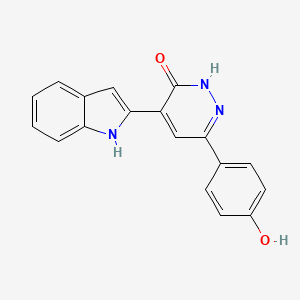
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
